2-Methoxy-N-n-propylnorapomorphine
2-Methoxy-N-n-propylnorapomorphine
Brand Name:
Vulcanchem
CAS No.:
126874-82-6
VCID:
VC21125478
InChI:
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1
SMILES:
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O
Molecular Formula:
C20H23NO3
Molecular Weight:
325.4 g/mol
2-Methoxy-N-n-propylnorapomorphine
CAS No.: 126874-82-6
Cat. No.: VC21125478
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126874-82-6 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | (6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
| Standard InChI | InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
| Standard InChI Key | WNNMRMNAGNMVEW-MRXNPFEDSA-N |
| Isomeric SMILES | CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
| SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
| Canonical SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator